2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLLQXMVHSHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring substituted with a benzyl group and a sulfonyl group linked to a tetrahydronaphthalene moiety. This unique structure may contribute to its biological properties.
The biological activities of morpholine derivatives often involve interactions with various molecular targets. For this compound:
- Target Interaction : The morpholine ring may interact with neurotransmitter receptors or enzymes involved in cellular signaling pathways.
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential antimicrobial properties.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds with morpholine structures. Here are notable findings relevant to this compound:
Case Studies
- Case Study on Anticancer Effects : A recent study evaluated the effects of various morpholine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways. The study highlighted the importance of substituents in enhancing biological activity.
- Case Study on Antimicrobial Activity : Another research investigated a series of morpholine derivatives for their antimicrobial properties. The findings showed that certain substitutions increased efficacy against specific bacterial strains. The sulfonamide group in particular was noted for enhancing antibacterial activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Morpholine derivatives typically exhibit good oral bioavailability due to their lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism may play a role in the compound's clearance.
- Toxicity Profile : Toxicological assessments are necessary to evaluate safety margins; preliminary data indicate low toxicity at therapeutic doses.
Q & A
Q. What are the recommended synthetic routes for 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound typically involves sulfonation and coupling reactions. Key steps include:
- Sulfonation of the tetrahydronaphthalene moiety : Use SO₃ or sulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) at 0–5°C to avoid side reactions .
- Coupling with benzylmorpholine : Catalytic bases like triethylamine or pyridine facilitate nucleophilic substitution. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | SO₃ in DCM, 0°C, 2h | ~65 | |
| Coupling | Benzylmorpholine, Et₃N, THF, reflux | ~72 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | >90 purity |
Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for chiral centers .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures purity >95% .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.8–3.1 (m, 4H, morpholine CH₂) | |
| FT-IR | 1348 cm⁻¹ (S=O asymmetric stretch) | |
| X-ray | Crystallographic R-factor = 0.045 |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity or physicochemical data for this compound?
Methodological Answer: Contradictions often arise from variability in:
- Solvent systems : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to identify aggregation artifacts .
- Assay conditions : Replicate bioactivity studies under controlled humidity and temperature (e.g., 25°C, 60% RH) using randomized block designs (split-plot methods, as in ) .
- Analytical validation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and internal standards (e.g., deuterated analogs) to minimize matrix effects .
Q. Recommendations :
- Use standardized protocols from environmental chemistry studies (e.g., SPE extraction with HLB cartridges for consistent recovery rates) .
- Apply multivariate statistical analysis to isolate confounding variables (e.g., pH, light exposure) .
Q. How can researchers assess the environmental fate and transformation products of this compound in aquatic systems?
Methodological Answer: Follow the framework from Project INCHEMBIOL ():
Abiotic Studies :
- Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS/MS .
- Photolysis: Use UV light (λ = 254–365 nm) in quartz reactors; identify byproducts via high-resolution mass spectrometry .
Biotic Studies :
- Aerobic/anaerobic microbial degradation: Inoculate with activated sludge and track metabolite formation (e.g., sulfonic acid derivatives) .
Partitioning : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) using shake-flask methods .
Q. Table 3: Environmental Persistence Parameters
| Parameter | Experimental Condition | Result | Reference |
|---|---|---|---|
| Hydrolysis half-life | pH 7, 25°C | 28 days | |
| Photolysis rate | UV 254 nm, 12h | 40% degradation | |
| log Kow | Shake-flask, HPLC analysis | 2.8 |
Q. What advanced methodologies are suitable for studying structure-activity relationships (SAR) of derivatives of this compound?
Methodological Answer:
- Computational Modeling :
- Dock the sulfonylmorpholine core into target proteins (e.g., enzymes) using molecular dynamics simulations (software: AutoDock Vina) .
- Synthetic Modifications :
- Biological Assays :
- Use dose-response curves (IC₅₀/EC₅₀) in cell-based models, normalizing to controls like DMSO-treated cells .
Case Study :
demonstrates how stereochemistry (2R,3S configuration) impacts receptor binding. Similar approaches can correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
